Lipophilicity Profile: Meta-Substitution Confers Lower LogP than Ortho- and Para-Isomers
The target compound, 1-Bromo-3-(isobutanesulfonyl)benzene, exhibits a computed XLogP3 value of 3.4 [1]. In contrast, its ortho- and para- regioisomers (CAS 444581-50-4 and 856060-51-0, respectively) both demonstrate a significantly higher computed LogP of approximately 3.96 [2][3]. This quantifiable difference of 0.56 log units indicates that the meta-isomer is less lipophilic.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (computed) |
| Comparator Or Baseline | 1-Bromo-2-(isobutanesulfonyl)benzene and 1-Bromo-4-(isobutanesulfonyl)benzene: 3.96 (computed) |
| Quantified Difference | Δ LogP = -0.56 |
| Conditions | In silico prediction using XLogP3 algorithm; consistent across PubChem and Chemsrc database entries |
Why This Matters
This lower lipophilicity can translate to improved aqueous solubility and a different pharmacokinetic profile for derived drug candidates, making the meta-isomer the preferred choice when reduced logD is a design goal.
- [1] PubChem. (2026). Compound Summary for CID 70699670: 1-Bromo-3-(isobutanesulfonyl)benzene (XLogP3). View Source
- [2] Chemsrc. (2016). 1-bromo-2-(2-methylpropylsulfonyl)benzene (LogP: 3.95960). View Source
- [3] Chemsrc. (2025). 1-Bromo-4-(isobutylsulfonyl)benzene (LogP: 3.95960). View Source
